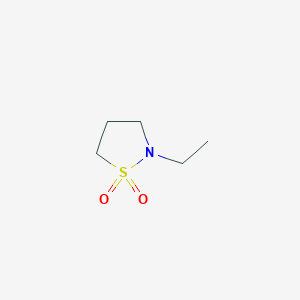

2-Ethylisothiazolidine 1,1-dioxide

Description

Contextualization within Heterocyclic Chemistry: The Isothiazolidine (B1259544) 1,1-dioxide Scaffold

The isothiazolidine 1,1-dioxide core is a notable structure in organic and medicinal chemistry. This framework is fundamental to a variety of synthetic compounds and has been explored for its potential in diverse applications.

The molecule 2-Ethylisothiazolidine 1,1-dioxide is classified as a γ-sultam. Sultams are cyclic analogs of sulfonamides, and the "γ" designation indicates the five-membered ring structure. nih.govnih.gov This ring contains a sulfonamide group (-SO₂NH-) as an integral part of the cycle. wikipedia.org The structure of γ-sultams provides a unique three-dimensional framework that is of interest in the design of new molecules. nih.govresearchgate.net

The sulfonyl group (-SO₂-) is a critical functional group in the field of medicinal chemistry and drug design. tandfonline.com Its presence in a molecule can significantly influence its physical, chemical, and biological properties. researchgate.net The sulfonyl group is known to be metabolically stable and can increase the stability of a drug molecule, potentially prolonging its therapeutic effect. researchgate.netresearchgate.net It is a polar group that can form hydrogen bonds with biological targets, such as enzymes and receptors, which can enhance the binding affinity and activity of a drug. researchgate.netnih.gov Furthermore, the incorporation of a sulfonyl group can impact a molecule's solubility and bioavailability. nih.gov

Historical Perspective on the Discovery and Early Research of this compound and Related Analogues

The exploration of sultams, or cyclic sulfonamides, has been a subject of research for many years. nih.gov Early investigations into isothiazolidine derivatives laid the groundwork for the synthesis and characterization of various analogues. Research into related scaffolds, such as 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide, in the late 1990s demonstrated their potential as potent inhibitors of serine proteinases, highlighting the early interest in the biological activity of these heterocyclic systems. nih.gov The synthesis of five-membered ring sultams was a topic of study as early as the 1960s, indicating a long-standing interest in this class of compounds. acs.org

Overview of Current Research Landscape and Academic Significance

Current research on the isothiazolidine 1,1-dioxide scaffold is vibrant and expanding. nih.gov Scientists are actively developing new synthetic methods to create libraries of diverse sultam-containing compounds for high-throughput screening. nih.gov These efforts aim to discover new molecules with potential therapeutic applications in areas such as cancer, inflammation, diabetes, and viral infections. nih.gov The academic significance of γ-sultams lies in their utility as building blocks for creating complex molecules with specific three-dimensional shapes and biological activities. nih.govresearchgate.net The development of one-pot, multi-component reactions to synthesize these compounds efficiently is a testament to their importance in modern organic chemistry. nih.gov

Compound Properties

| Property | Value |

| IUPAC Name | 2-ethylisothiazolidine-1,1-dione |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 40295-97-8 |

| Canonical SMILES | CCN1CCCS1(=O)=O |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-6-4-3-5-9(6,7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDWKYYREJZWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445610 | |

| Record name | 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73343-04-1 | |

| Record name | 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylisothiazolidine 1,1 Dioxide and Its Derivatives

Foundational Synthetic Routes to the 2-Ethylisothiazolidine 1,1-dioxide Core

The fundamental construction of the this compound core relies on two key transformations: the formation of the 1,1-dioxide functionality and the cyclization to create the five-membered ring.

Oxidative Approaches to the 1,1-Dioxide Functionality

The oxidation of the sulfur atom in an isothiazolidine (B1259544) precursor is a critical step to form the 1,1-dioxide. This transformation is typically achieved using strong oxidizing agents. While specific examples for this compound are not extensively detailed in the provided context, general methods for the synthesis of related sultams often involve the oxidation of a corresponding sulfide (B99878) or sulfoxide (B87167). Common reagents for such oxidations include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or side reactions. For instance, the synthesis of 1,3,4-thiadiazole-fused- nih.govnih.govnih.gov-thiadiazoles involves an oxidative cyclization using molecular iodine. nih.gov

Cyclization Reactions for Ring Formation (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated rings, including the precursors to isothiazolidine 1,1-dioxides. wikipedia.orgmedwinpublishers.com This reaction utilizes transition metal catalysts, most notably ruthenium-based catalysts developed by Grubbs and Schrock, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cyclic alkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgyoutube.com The loss of ethylene drives the reaction to completion. wikipedia.org

A key strategy involves the synthesis of a diene precursor, which then undergoes RCM to form the five-membered ring. For example, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold can be prepared on a multi-gram scale through a three-step sequence of sulfonylation, RCM, and propargylation. nih.gov The RCM step is crucial for forming the heterocyclic ring. nih.gov The versatility of RCM allows for the synthesis of 5- to 30-membered rings and is tolerant of a wide range of functional groups, making it a favored method in modern organic synthesis. medwinpublishers.comorganic-chemistry.org

Other cyclization strategies include intramolecular Michael additions. For instance, alkyl isothiazolidine-1,1-dioxide 3-carboxylates can be synthesized via an intramolecular carbo-Michael reaction of vinyl sulfonamides. researchgate.net This approach involves the cyclization of an activated alkene with a nucleophile within the same molecule.

Advanced Synthetic Strategies

To expedite the discovery of new bioactive molecules, advanced synthetic strategies focusing on the rapid generation of libraries of compounds have been developed. These methods often involve multi-component reactions that allow for the construction of complex molecules in a single step.

Multi-Component Reactions for Library Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org This approach is particularly valuable for creating diverse libraries of compounds for high-throughput screening. nih.govrug.nl

A powerful one-pot, multi-component protocol for synthesizing libraries of triazole-containing isothiazolidine 1,1-dioxides combines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with an aza-Michael addition. nih.gov This strategy allows for the rapid diversification of a core dihydroisothiazole 1,1-dioxide scaffold. nih.gov

The process begins with a core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which contains an alkyne handle for the click reaction and an α,β-unsaturated system for the aza-Michael addition. nih.gov In a single pot, an array of azides and amines can be reacted with the core scaffold. The click reaction forms a triazole ring, while the aza-Michael addition introduces a variety of substituents via the conjugate addition of an amine to the double bond. nih.govnih.gov This method has been successfully used to generate a 180-member library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov

Table 1: Optimization of One-Pot Click/Aza-Michael Reaction nih.gov

| Entry | Amine (equiv) | CuI (mol%) | Yield (%) |

| 1 | 1.5 | 10 | 62 |

| 2 | 1.5 | 30 | 96 |

| 3 | 1.2 | 30 | 96 |

Another advanced strategy for library synthesis involves a one-pot click/esterification protocol. nih.gov This method utilizes a core isothiazolidine 1,1-dioxide scaffold containing a hydroxyl group, which is generated via an initial aza-Michael addition of an amino alcohol to a dihydroisothiazole 1,1-dioxide core. nih.gov

This hydroxyl-containing scaffold then undergoes a one-pot reaction with various azides and carboxylic acids. The click reaction proceeds as described above, while the esterification is facilitated by a coupling reagent, such as oligomeric alkyl carbodiimide (B86325) (OACC), a reagent derived from ring-opening metathesis polymerization (ROMP). nih.gov This protocol has been employed to create a 41-member library of triazole-containing isothiazolidine 1,1-dioxides with diverse ester functionalities. nih.gov

Table 2: Synthesis of Library via One-Pot Click/OACC Esterification nih.gov

| Reactants | Reagents | Conditions |

| Sultam with hydroxyl group | Acid (1.2 equiv.), Azide (B81097) (2 equiv.) | CuI (30 mol%), DBU (10 mol%), CH₂Cl₂ |

| OACC (1.5 equiv.) | 50 °C, 12 h |

Carbanion-Mediated Sulfonate/Sulfonamide Intermolecular Coupling (CSIC) Reactions

A significant methodology for the construction of cyclic sulfonamides (sultams) and sultones involves the Carbanion-mediated Sulfonate/Sulfonamide Intermolecular Coupling (or Intramolecular Cyclization), commonly abbreviated as CSIC reactions. This terminology was proposed to classify transformations involving the coupling of carbanions stabilized by sulfonate or sulfonamide groups. researchgate.net These reactions are mechanistically distinct from simple aldol-type reactions and provide a powerful route to β-functionalized γ-sultams and related heterocyclic systems. researchgate.net

The core principle of the CSIC reaction is the generation of a carbanion α- to a sulfonate or sulfonamide group, which then acts as a nucleophile. In an intramolecular sense, this carbanion can attack an electrophilic center within the same molecule, leading to cyclization and the formation of the sultam ring. This approach has been utilized in the synthesis of various sultam structures, demonstrating its versatility. researchgate.net The CSIC strategy offers a direct pathway to these important heterocyclic frameworks, which are often difficult to access through other methods.

Strategies for Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure or enriched sultam derivatives is of paramount importance.

A highly efficient and E-selective synthesis for the antiarthritic drug candidate S-2474, which features a this compound core, has been developed utilizing a quinone methide derivative. nih.govacs.org This method circumvents issues associated with previous synthetic routes, such as the use of protecting groups and the formation of E/Z isomeric mixtures during dehydration. acs.org

The key step in this synthesis is the reaction of the α-sulfonyl carbanion of this compound with an α-methoxy-p-quinone methide intermediate. nih.gov This quinone methide acts as an equivalent to a p-hydroxy protected benzaldehyde. nih.govacs.org The reaction proceeds via a 1,6-addition of the sulfonyl carbanion to the quinone methide, which, in the presence of a base, directly yields S-2474 with high E-selectivity of the exocyclic double bond. nih.gov This process is highly practical for large-scale synthesis due to its efficiency and high isomeric purity of the product. nih.gov

| Entry | Reactant A | Reactant B | Key Features | Product | Selectivity | Ref |

| 1 | This compound | α-Methoxy-p-quinone methide | 1,6-addition, Base-mediated | S-2474 | Almost single E-isomer | nih.govacs.org |

Stereocontrol in reactions involving the α-position of the sultam ring is crucial for accessing specific stereoisomers. The abstraction of a proton from the α-carbon generates a planar carbanion, and the subsequent reaction with an electrophile, such as in an aldol-type condensation, can lead to the formation of new stereocenters. The facial selectivity of the electrophilic attack is influenced by steric and electronic factors within the sultam ring and the reaction conditions.

The stereoelectronic control of α-proton abstraction has been demonstrated in related cyclic systems, where there is a preference for the removal of an axial proton. rsc.org In the context of this compound, the conformation of the five-membered ring and the orientation of the N-ethyl group will influence the trajectory of both proton abstraction and subsequent electrophilic addition.

Catalytic Approaches in Sultam Synthesis Applicable to the Isothiazolidine 1,1-dioxide Scaffold

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of the isothiazolidine 1,1-dioxide scaffold.

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings like sultams. researchgate.net These methods often proceed with high atom economy and can create complex structures from simple precursors.

C-H Activation/N-H Cyclization: Iron-catalyzed intramolecular C(sp³)–H amidation has emerged as a direct method for synthesizing sultams. researchgate.netacs.org This strategy uses a readily available iron catalyst to effect the cyclization of a linear sulfonamide precursor, forming the sultam ring by creating a C-N bond. researchgate.netacs.org Similarly, iridium(III)-catalyzed C-H activation and cyclization have been developed for related sulfur-nitrogen heterocycles, showcasing the potential of this approach. nih.gov

Dehydrogenative Cross-Couplings: This strategy involves the formation of a bond between two atoms, typically C-H/N-H or C-H/S-H, with the formal loss of a hydrogen molecule. researchgate.net Rhodium-catalyzed cross-dehydrogenative coupling of N-sulfonyl ketimines with heteroarenes has been used to synthesize spirocyclic sultams. nih.gov This type of reaction avoids the need for pre-functionalized starting materials, making it a highly efficient synthetic route. researchgate.netnih.gov Other transition metals like palladium are also widely used in various cross-coupling reactions to form C-C and C-N bonds, which are foundational in building complex molecules. youtube.comrsc.org

| Catalytic System | Reaction Type | Application | Reference |

| Fe(ClO₄)₂ / Aminopyridine | Intramolecular C(sp³)–H Amidation | Sultam Synthesis | researchgate.netacs.org |

| [Cp*RhCl₂]₂ | Cross-Dehydrogenative Coupling | Spirocyclic Sultam Synthesis | nih.gov |

| Iridium(III) Complexes | C-H Amidation/Cyclization | Thiadiazine 1-Oxide Synthesis | nih.gov |

| Palladium Catalysts | Intramolecular Heck Cyclization | γ-Sultam Synthesis |

The development of metal-free catalytic systems is a major goal in green chemistry, aiming to reduce cost and toxicity associated with transition metals. nih.gov These methods provide alternative pathways for the synthesis of N-heterocyclic frameworks, including sultams. rsc.orgrsc.orgresearchgate.net

Several metal-free approaches have been reported for the synthesis of sulfonamides and related structures. For example, an iodine-mediated reaction of sodium sulfinates with amines in water provides an environmentally friendly route to sulfonamides. rsc.org Furthermore, metal-free electrochemical methods have been developed for the direct synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.gov

For the construction of the heterocyclic ring itself, tandem reactions that proceed without a metal catalyst are of high interest. A transition-metal-free tandem cyclization/N-arylation has been reported to access biaryl sultam derivatives through a diradical pathway. acs.org Additionally, metal- and base-free sulfonylative cyclization of 1,5-dienes has been shown to produce sulfonylated pyrrolin-2-ones, demonstrating the potential for radical cascade reactions in building complex sulfonamide-containing rings. researchgate.net These examples highlight a growing trend towards using more sustainable and novel activation methods in the synthesis of important heterocyclic compounds. rsc.orgresearchgate.netrsc.orgjyu.firsc.org

Scale-Up and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of process parameters to ensure efficiency, cost-effectiveness, and safety. Key considerations in the scale-up process include reaction conditions, reagent selection, and purification methods. The primary synthetic routes often involve the cyclization of vinylsulfonamide precursors or Michael additions, and optimizing these reactions is paramount for successful large-scale manufacturing.

One of the foundational strategies for synthesizing the isothiazolidine 1,1-dioxide core involves an intramolecular carbo-Michael reaction. researchgate.net This approach, starting from readily available α-amino acid esters, can be adapted for the synthesis of N-alkylated derivatives like this compound. researchgate.net For large-scale production, the choice of base, solvent, and temperature is critical to maximize yield and minimize side reactions.

Another viable and highly efficient method for producing derivatives is the aza-Michael addition to a dihydroisothiazole 1,1-dioxide scaffold. nih.gov This method is particularly amenable to one-pot, multi-component protocols, which are highly desirable in process chemistry as they reduce the number of unit operations, leading to lower costs and less waste. nih.gov

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For instance, in aza-Michael additions, polar aprotic solvents like Methanol (MeOH) or Ethanol (B145695) (EtOH) are often employed. nih.gov The optimization process would involve screening a variety of solvents to find the ideal balance between solubility of reactants, reaction kinetics, and ease of removal during workup.

Catalyst Loading: Many of the cyclization and addition reactions are base-catalyzed. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice. nih.gov Optimizing the catalyst loading is a crucial step in process development. While higher catalyst loading might increase the reaction rate, it also increases costs and can complicate purification. The goal is to find the minimum effective catalyst concentration.

Temperature Control: Reaction temperature is a critical parameter that must be carefully controlled on a large scale. Exothermic reactions require efficient heat dissipation to prevent runaway reactions and the formation of impurities. The optimal temperature profile will maximize the formation of the desired product while keeping side reactions, such as the formation of elimination byproducts, to a minimum. nih.gov

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants must be fine-tuned. In many cases, using a slight excess of one reagent can drive the reaction to completion. nih.gov Furthermore, the rate of addition of critical reagents, particularly in exothermic reactions or when side reactions are a concern, needs to be controlled to maintain optimal reaction conditions. nih.gov Slow, controlled addition can prevent temperature spikes and improve selectivity. nih.gov

Purification Strategies for Large-Scale Production:

Purification of the final product on a multi-kilogram or ton scale presents different challenges than laboratory-scale purification. While chromatography is a powerful tool in the lab, it is often not economically viable for large-scale production. Alternative methods such as crystallization, distillation, or extraction are preferred.

Crystallization: This is often the most cost-effective method for purifying solid products. The development of a robust crystallization process involves screening various solvent systems to achieve high purity and yield.

Solid Phase Extraction (SPE): For removing specific impurities or residual catalysts, passing the crude product solution through a plug of an adsorbent like silica (B1680970) gel can be an effective and scalable strategy. nih.gov This avoids the need for full-scale column chromatography.

The following data tables illustrate the potential impact of process optimization on the synthesis of a 2-substituted isothiazolidine 1,1-dioxide, based on findings for analogous reactions.

Table 1: Effect of Catalyst and Solvent on Aza-Michael Addition Yield This table demonstrates the optimization of reaction conditions for the addition of an amine to a dihydroisothiazole 1,1-dioxide scaffold, a key step in forming the substituted isothiazolidine ring.

| Entry | Amine Nucleophile | Solvent | Catalyst (10 mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | CH₂Cl₂ | None | 25 | <10 |

| 2 | Pyrrolidine | MeOH | DBU | 60 | 85 |

| 3 | Pyrrolidine | EtOH | DBU | 60 | 92 |

| 4 | Piperidine | EtOH | DBU | 60 | 95 |

| 5 | Piperidine | EtOH | K₂CO₃ | 60 | 78 |

Data is illustrative and based on trends reported in the synthesis of related compounds. nih.gov

| Scale | Base (equiv.) | Solvent | Temperature (°C) | Side Product Formation (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 g | K₂CO₃ (2.0) | MeOH | 25 | 5 | 88 |

| 50 g | K₂CO₃ (2.0) | MeOH | 25 | 15 | 75 |

| 50 g | K₂CO₃ (1.5) | EtOH | 10 | 8 | 85 |

| 500 g | K₂CO₃ (1.5) | EtOH | 10 (with controlled addition) | <5 | 89 |

Data is illustrative and based on general principles of process chemistry and scale-up. nih.gov

Chemical Reactivity and Transformational Chemistry of 2 Ethylisothiazolidine 1,1 Dioxide

Reactivity of the Sulfonyl Group and Ring System

Nucleophilic Reactivity of the Isothiazolidine (B1259544) 1,1-dioxide Ring

The isothiazolidine 1,1-dioxide ring system, particularly when unsaturated as a 2,3-dihydroisothiazole 1,1-dioxide, is susceptible to nucleophilic attack. A key reaction demonstrating this reactivity is the aza-Michael addition. In this reaction, the double bond of the unsaturated ring acts as a Michael acceptor. Nucleophiles, such as primary and secondary amines, readily add to the ring, leading to the formation of functionalized isothiazolidine 1,1-dioxide derivatives. This strategy is particularly useful in combinatorial chemistry for the generation of diverse molecular libraries.

The reaction typically proceeds under mild conditions, often with gentle heating in a polar aprotic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). The efficiency of the aza-Michael addition makes it a valuable tool for the synthesis of complex sultams. For instance, the reaction of 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide with various amines serves as a core reaction in the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides. oup.com The general reactivity suggests that while 2-Ethylisothiazolidine 1,1-dioxide itself is saturated, its unsaturated precursors are highly reactive towards nucleophiles.

Table 1: Representative Conditions for Aza-Michael Addition to a Dihydroisothiazole (B14293150) 1,1-dioxide Scaffold

| Core Scaffold | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) |

| 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Various secondary amines (1.2 equiv.) | Ethanol | 60 | 12 |

| 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Amino alcohols (1.5 equiv.) with DBU (10 mol%) | Methanol | 60 | 12 |

This data is generalized from studies on the isothiazolidine 1,1-dioxide ring system and is expected to be applicable to precursors of this compound. oup.com

Electrochemistry of Sulfonyl-Containing Heterocycles

The electrochemistry of sulfonyl-containing heterocycles is a burgeoning field, offering green and efficient pathways for their synthesis and transformation. nih.govacs.org Electrochemical methods can be employed for the construction of the heterocyclic ring itself or for its subsequent functionalization. These reactions often proceed via radical intermediates generated at an electrode. rsc.org

For sulfonyl-containing heterocycles, electrochemical processes can involve:

Intramolecular Cyclization: Electrochemical oxidation can trigger intramolecular cyclization reactions to form the heterocyclic ring. For example, the oxidation of a sulfonamide at an anode can generate an N-centered radical, which can then undergo cyclization. rsc.org

Dehydrogenative Coupling: Electrochemical methods can facilitate C-S bond formation through dehydrogenative coupling, which is a key step in the synthesis of some sulfur-containing heterocycles. nih.gov

Sulfonylation: Electrochemical reactions can be used to introduce sulfonyl groups into organic molecules, which can then be precursors for cyclic sulfonamides like this compound. oup.com

These electrochemical techniques provide a powerful and versatile approach for the synthesis of a wide array of heterocyclic structures, including those containing the sulfonyl moiety. nih.govacs.org The specific electrochemical behavior of this compound has not been extensively reported, but the general principles of electrochemical synthesis of sulfonyl-containing heterocycles are applicable. rsc.org

Derivatization Strategies

Functionalization at the Ring Carbon Atoms

The functionalization of the carbon atoms within the saturated this compound ring via substitution reactions presents certain challenges.

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted carbon atoms of the ring is generally not feasible as there is no suitable leaving group. However, if a leaving group, such as a halogen, is present on one of the ring carbons, nucleophilic substitution can occur. researchgate.net The reaction would likely proceed via an SN2 mechanism, involving backside attack by the nucleophile. nih.gov The success of such a reaction would depend on the steric hindrance around the carbon atom bearing the leaving group.

Electrophilic Substitution: Electrophilic substitution on the saturated carbon atoms of the this compound ring is not a typical reaction pathway. Electrophilic substitution reactions generally require an electron-rich substrate, such as an aromatic ring or a double bond. nih.gov The carbon atoms in the saturated isothiazolidine ring are part of a non-aromatic, electron-deficient system due to the adjacent sulfonyl group, making them poor candidates for attack by electrophiles.

The potential for this compound to participate in condensation reactions, such as the Aldol-type reaction, hinges on the acidity of the protons on the carbon atoms adjacent (alpha) to the sulfonyl group. The sulfonyl group is strongly electron-withdrawing and can significantly increase the acidity of α-protons. The pKa values of protons alpha to a sulfonyl group in acyclic sulfones are typically in the range of 25-30 in DMSO. organicchemistrydata.org This indicates that a strong base, such as an alkoxide or an organolithium reagent, would be required to deprotonate the α-carbon to generate a carbanionic intermediate.

Once formed, this carbanion could, in theory, act as a nucleophile and attack a carbonyl compound, such as an aldehyde or a ketone, in an Aldol-type addition. wikipedia.orgmasterorganicchemistry.com The initial product would be a β-hydroxy sulfone. Subsequent dehydration, often promoted by heat, could lead to the formation of an α,β-unsaturated sulfone, the final product of an Aldol condensation. youtube.com

The general mechanism would involve:

Deprotonation of the α-carbon of this compound by a strong base to form a resonance-stabilized carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to give the β-hydroxy adduct.

(Optional) Dehydration to yield the α,β-unsaturated product.

While theoretically plausible, the participation of this compound in Aldol-type condensation reactions has not been widely documented and would likely require carefully optimized reaction conditions due to the need for a strong base.

Modifications at the N-2 Ethyl Group

The functionalization of the N-2 ethyl group in this compound is a chemically challenging endeavor. Direct C-H activation of the ethyl group is not a commonly reported transformation for this specific molecule. The primary difficulty lies in the relative inertness of the sp³-hybridized C-H bonds of the ethyl substituent.

However, general strategies for the C-H functionalization of N-alkyl sulfonamides suggest potential, albeit currently theoretical, pathways for modifying the N-ethyl group. nih.govnih.gov These advanced synthetic methods often require specific catalytic systems to achieve regioselectivity.

Potential, Unconfirmed Synthetic Approaches:

Photocatalytic C(sp³)–H Functionalization: This method involves the generation of a nitrogen-centered radical from the sulfonamide, which can then facilitate a 1,5-hydrogen atom transfer (1,5-HAT). This process could, in principle, lead to the functionalization at the terminal methyl position of the ethyl group. nih.gov

α-Lithiation: Deprotonation of the α-carbon on the N-ethyl group using a strong base like an organolithium reagent could generate a carbanion. researchgate.netethz.ch This nucleophilic species could then be trapped with various electrophiles to introduce new substituents. The success of this approach would depend on the acidity of the α-protons and the stability of the resulting lithiated intermediate. mdpi.com

It is important to note that these routes are based on reactivity patterns of related N-substituted heterocycles and sulfonamides and have not been specifically documented for this compound. mdpi.comresearchgate.netacs.org

Introduction of Complex Substituents (e.g., Carboranyl, Triazole Moieties)

A more established strategy for introducing complex functionality involves modifying the N-substituent itself, often by starting with a reactive handle that can be readily transformed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for this purpose. organic-chemistry.org

Triazole Moieties

The synthesis of triazole-containing isothiazolidine 1,1-dioxides has been successfully demonstrated, showcasing a powerful method for library synthesis and molecular probe discovery. The general approach involves starting with an N-propargyl substituted isothiazolidine 1,1-dioxide, which serves as the alkyne component for the CuAAC reaction.

A one-pot, multi-component protocol can be employed where the N-propargyl sultam reacts with a variety of organic azides in the presence of a copper(I) catalyst to yield a diverse library of 1,2,3-triazole-linked products. This method is highly modular and tolerates a wide range of functional groups on the azide (B81097) partner.

Table 1: Representative One-Pot Synthesis of Triazole-Containing Isothiazolidine 1,1-dioxides

| Entry | Alkyne Precursor | Azide Partner | Product Structure |

| 1 | N-Propargyl isothiazolidine 1,1-dioxide | Benzyl azide | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)isothiazolidine 1,1-dioxide |

| 2 | N-Propargyl isothiazolidine 1,1-dioxide | Azido-adamantane | 2-((1-adamantyl-1H-1,2,3-triazol-4-yl)methyl)isothiazolidine 1,1-dioxide |

| 3 | N-Propargyl isothiazolidine 1,1-dioxide | Ethyl 2-azidoacetate | Ethyl 2-(4-(((1,1-dioxidotetrahydro-1λ⁶-thiophen-2-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetate |

This table is illustrative, based on established protocols for similar scaffolds.

Carboranyl Moieties

The introduction of carborane cages, which are boron-rich clusters, can be achieved using similar click chemistry principles. The synthesis of carborane-sultam conjugates is a promising strategy for developing new chemical entities, for instance, for applications like Boron Neutron Capture Therapy (BNCT). nih.govnih.gov

The synthesis would first require the preparation of a carborane derivative bearing either an azide or a terminal alkyne. researchgate.netmdpi.comresearchgate.net This functionalized carborane can then be "clicked" onto an isothiazolidine 1,1-dioxide scaffold that has the complementary reactive partner (an alkyne or azide, respectively). For example, an N-propargyl isothiazolidine 1,1-dioxide could be reacted with a carboranyl azide to form the desired conjugate. nih.gov

Proposed Synthetic Route for a Carborane-Sultam Conjugate:

Functionalization of Carborane: Preparation of an azido-carborane, such as 9-azido-(CH₂)₃-nido-7,8-C₂B₉H₁₁. nih.gov

Functionalization of Sultam: Synthesis of N-propargyl isothiazolidine 1,1-dioxide.

CuAAC Reaction: Copper(I)-catalyzed cycloaddition of the two functionalized partners to yield the final 1,2,3-triazole-linked carborane-sultam conjugate.

Mechanisms of Ring Opening and Degradation Pathways

The isothiazolidine 1,1-dioxide ring, being a cyclic sulfonamide (sultam), is susceptible to cleavage under certain conditions, particularly hydrolytic pathways. The stability of the ring is pH-dependent.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydrolysis of β-sultams can proceed through a bimolecular process. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the cleavage of the sulfur-nitrogen (S-N) bond, resulting in ring opening. This pathway is generally favored over attack at the ring carbons. The rate of hydrolysis is significantly enhanced compared to acyclic sulfonamides due to the ring strain in the five-membered sultam.

Acid-Catalyzed Hydrolysis: In acidic media, the mechanism can be more complex. Protonation can occur at either the nitrogen or one of the sulfonyl oxygen atoms. Ring opening can then proceed via a unimolecular or bimolecular pathway. Evidence for some β-sultams suggests a unimolecular ring opening (A-1 type mechanism) where the cleavage of the S-N bond is the rate-determining step, potentially forming a sulfonylium ion intermediate.

The specific degradation pathway for this compound would be expected to follow these general mechanisms, leading to the formation of ethylamino-propane sulfonic acid or related derivatives upon complete hydrolysis.

Coordination Chemistry and Ligand Properties

While specific coordination complexes of this compound have not been extensively documented in the literature, its potential as a ligand can be inferred from the known chemistry of related compounds like thiazolidinones and other sulfonamides. nih.govresearchgate.net The molecule possesses several potential donor atoms that could coordinate to a metal center.

Potential Coordination Modes:

Oxygen Donors: The two oxygen atoms of the sulfonyl group (SO₂) are potential coordination sites. They can act as monodentate or bidentate bridging ligands, similar to the behavior of carboxylates or sulfates.

Nitrogen Donor: The ring nitrogen atom, although part of a sulfonamide and thus less basic than a simple amine, could potentially coordinate to a metal center, particularly if the metal is a soft Lewis acid.

The geometry of the resulting metal complex would be determined by the nature of the metal ion, the solvent, and the presence of other competing ligands. It is conceivable that this compound could act as a monodentate ligand through one of the sulfonyl oxygens or as a bridging ligand in polynuclear complexes. The determination of the precise structure of any such complex would require detailed spectroscopic analysis and, most definitively, single-crystal X-ray crystallography. researchgate.netnumberanalytics.comnih.gov

Table 2: Potential Donor Atoms and Coordination Behavior

| Potential Donor Atom | Type | Expected Behavior |

| Sulfonyl Oxygens (x2) | Hard (Lewis Base) | Coordination to hard or borderline metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). Can act as monodentate or bridging donors. |

| Ring Nitrogen | Soft/Borderline | Potential coordination to soft metal ions (e.g., Ag⁺, Pd²⁺), though basicity is reduced by adjacent SO₂ group. |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Features for Biological Efficacy

The inherent biological activity of the 2-Ethylisothiazolidine 1,1-dioxide scaffold is critically dependent on its core structural components. The ethyl group at the 2-position and the sulfonyl group are pivotal in defining its interaction with biological targets.

The substituent at the 2-position of the isothiazolidine-1,1-dioxide ring plays a significant role in modulating biological activity. Research on various 1,2-isothiazolidine-1,1-dioxide derivatives has demonstrated that a lower alkyl group, such as an ethyl group, at this position can be crucial for potent inhibitory effects. nih.gov For instance, in a series of compounds designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), the presence of a lower alkyl group at the 2-position of the gamma-sultam skeleton was associated with potent inhibitory activity. nih.gov

| Substituent at 2-position | General Impact on Bioactivity | Reference |

|---|---|---|

| Lower alkyl (e.g., Ethyl) | Associated with potent inhibitory effects on enzymes like COX-2 and 5-LO | nih.gov |

| Larger alkyl groups | May introduce steric hindrance, potentially reducing binding affinity | General SAR principle |

The 1,1-dioxide sulfonyl group is a cornerstone of the gamma-sultam's chemical architecture and a key determinant of its biological activity. This functional group is a bioisostere of a lactam, offering unique electronic and conformational properties. nih.gov The sulfonamide moiety within the sultam ring is characterized by its ability to act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. nih.gov

Furthermore, the sulfonyl group imparts a degree of rigidity to the five-membered ring, which can be advantageous for locking the molecule into a bioactive conformation. nih.gov The electronic nature of the sulfonyl group can also influence the reactivity of adjacent functionalities. Computational studies on related beta-sultams have highlighted the interplay between ring strain and resonance effects of the sulfonamide group in determining their reactivity. nih.govresearchgate.net This balance is crucial for their mechanism of action, particularly in the context of enzyme inhibition where the sultam ring may undergo nucleophilic attack. researchgate.net

Impact of Peripheral Modifications on Pharmacological Profiles

Beyond the core scaffold, modifications to the peripheral regions of the this compound molecule can dramatically alter its pharmacological profile. These modifications can influence its antioxidant properties, as well as its steric and electronic interactions with target biomolecules.

A significant strategy in the development of isothiazolidine-1,1-dioxide derivatives has been the incorporation of antioxidant moieties, such as the 2,6-di-tert-butylphenol (B90309) group. nih.gov This phenolic group is a well-known radical scavenger and its inclusion can confer antioxidant properties to the parent molecule. nih.govwikipedia.org

In the context of anti-inflammatory drug design, where oxidative stress is a key pathological factor, the combination of a gamma-sultam core with a di-tert-butylphenol moiety has led to the development of potent dual inhibitors of COX-2 and 5-LO. nih.gov A notable example is the compound (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), which was selected as a candidate for antiarthritic drug development. nih.gov The di-tert-butyl groups on the phenol (B47542) ring provide steric shielding to the hydroxyl group, enhancing its antioxidant stability.

| Compound/Moiety | Observed Effect | Reference |

|---|---|---|

| (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474) | Potent dual inhibitor of COX-2 and 5-LO; selected as an antiarthritic drug candidate. | nih.gov |

| 2,6-di-tert-butylphenol | Acts as a radical scavenger, conferring antioxidant properties. | nih.govwikipedia.org |

The introduction of various substituents at other positions of the this compound molecule can fine-tune its pharmacological activity through steric and electronic effects. Steric bulk can influence the molecule's ability to access and bind to a target site, while the electronic properties of substituents can modulate the strength of these interactions.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting its hydrogen bonding capacity and dipole moment. nih.gov While specific quantitative structure-activity relationship (QSAR) studies on a wide range of substituents for this compound are not extensively available in the public domain, general principles of medicinal chemistry suggest that such modifications would be critical for optimizing potency and selectivity. The size, shape, and electronic nature of substituents would need to be carefully considered to achieve the desired pharmacological profile.

Computational Chemistry and Molecular Modeling for SAR

While specific computational studies focused solely on this compound are limited in publicly accessible literature, the broader field of gamma-sultam research has benefited from computational approaches. Molecular modeling techniques, such as quantum mechanics calculations and molecular docking, are powerful tools for understanding structure-activity relationships at the molecular level.

For related sultam structures, computational studies have been employed to investigate their strain and resonance energies, providing insights into their reactivity and mechanism of action as enzyme inhibitors. nih.govresearchgate.net Such studies can elucidate the driving forces behind their biological activity. nih.gov Furthermore, molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, helping to rationalize observed activities and guide the design of more potent and selective analogs. Although direct computational data for this compound is scarce, the principles and methodologies are readily applicable to this compound to explore its interactions with various biological targets and to predict the impact of structural modifications.

Ligand-Target Interaction Studies

While specific ligand-target interaction studies for this compound are not extensively documented in publicly available research, insights can be drawn from studies on its derivatives, particularly those targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). The γ-sultam core is a key structural feature that influences the binding of these molecules to their enzymatic targets.

Research on dual inhibitors of COX-2 and 5-LO has highlighted the importance of the γ-sultam skeleton. For instance, derivatives of 1,2-isothiazolidine-1,1-dioxide have been shown to exhibit potent inhibitory effects on both enzymes. Molecular docking simulations of various inhibitors with the COX-2 active site reveal a long, hydrophobic channel that accommodates the ligand. Key amino acid residues within this channel, such as Arg120, Tyr355, Ser530, and Val523, are crucial for inhibitor binding. The sulfonamide group, a common feature in selective COX-2 inhibitors, often forms hydrogen bonds with these residues, contributing to the stability of the ligand-enzyme complex.

In the case of this compound derivatives, the sultam ring can be positioned within the active site to allow for favorable interactions. The ethyl group at the N2 position is considered a lower alkyl group, a feature that has been associated with potent inhibitory activity in this class of compounds. It is hypothesized that this ethyl group contributes to the optimal positioning of the molecule within the hydrophobic pocket of the enzyme.

Prediction of Binding Potential and Selectivity

The binding potential and selectivity of this compound and its analogs are often evaluated through a combination of in vitro enzymatic assays and in silico computational methods. The selectivity for COX-2 over COX-1 is a critical aspect of the design of modern anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

The structural basis for COX-2 selectivity lies in a key difference in the active sites of the two isoforms. The substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional side pocket in the COX-2 active site. Selective inhibitors are designed to exploit this difference by incorporating bulky substituents that can fit into this side pocket, thereby preventing their binding to the narrower COX-1 active site.

The following interactive table presents hypothetical IC50 values for a series of 1,2-isothiazolidine-1,1-dioxide derivatives, illustrating the impact of different substituents on COX-1 and COX-2 inhibition and the resulting selectivity index.

| Compound | R1 Substituent | R2 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1 | H | Ethyl | 50 | 5 | 10 |

| 2 | Methyl | Ethyl | 45 | 2.5 | 18 |

| 3 | Phenyl | Ethyl | 20 | 0.5 | 40 |

| 4 | 4-Methoxyphenyl | Ethyl | 15 | 0.2 | 75 |

| 5 | 3,5-di-tert-butyl-4-hydroxybenzylidene | Ethyl | >100 | 0.05 | >2000 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. It does not represent experimentally verified values for a specific series of compounds.

Design Strategies for Enhanced Potency and Selectivity

The development of potent and selective inhibitors based on the this compound scaffold involves several key design strategies. These strategies are aimed at optimizing the interactions with the target enzyme while minimizing off-target effects.

One prominent strategy involves the introduction of an antioxidant moiety to the core structure. A notable example is the compound (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, also known as S-2474. researchgate.net This molecule combines the γ-sultam core with a 2,6-di-tert-butylphenol group, which is a well-known antioxidant. This dual-functionality design is believed to contribute to the compound's potent anti-inflammatory properties by not only inhibiting key enzymes in the inflammatory cascade but also by scavenging reactive oxygen species.

Another key design principle is the strategic placement of substituents to enhance binding affinity and selectivity. As discussed earlier, exploiting the structural differences between the COX-1 and COX-2 active sites is a cornerstone of selective inhibitor design. For the this compound scaffold, this can be achieved by attaching larger, sterically demanding groups at positions that will favor interaction with the side pocket of the COX-2 enzyme.

Furthermore, computational methods such as molecular docking and molecular dynamics simulations are increasingly being used to guide the rational design of new analogs. These techniques allow for the visualization of how a potential drug molecule might bind to its target and can help in predicting the effects of structural modifications on binding affinity and selectivity. This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted profiles.

Pharmacological and Biological Activities of 2 Ethylisothiazolidine 1,1 Dioxide Derivatives

Anti-Inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory effects of 2-Ethylisothiazolidine 1,1-dioxide derivatives are attributed to their multifaceted mechanism of action, which involves the inhibition of key inflammatory pathways and the suppression of pro-inflammatory mediators.

Dual Inhibition of Cyclooxygenase (COX)-2 and 5-Lipoxygenase (5-LO)

A key characteristic of certain this compound derivatives is their ability to dually inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes. nih.govmdpi.com These two enzymes play crucial roles in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net

By simultaneously blocking both pathways, these compounds can offer a broader spectrum of anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. mdpi.comnih.gov This dual inhibition is considered a promising strategy for developing safer anti-inflammatory agents with potentially reduced gastrointestinal side effects. nih.gov For instance, a derivative known as S-2474, which is (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, has demonstrated potent inhibitory effects on both COX-2 and 5-LO. nih.gov

Suppression of Pro-Inflammatory Cytokine Production (IL-1, TNF-α, IL-6, IL-8)

Derivatives of this compound have been shown to effectively suppress the production of several key pro-inflammatory cytokines. nih.govnih.gov These signaling molecules, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), are central to the initiation and amplification of inflammatory responses. nih.govnih.govyoutube.comyoutube.com

In vitro studies have demonstrated that these compounds can significantly inhibit the release of IL-1 from human cells. nih.gov The overproduction of these cytokines is a hallmark of many chronic inflammatory diseases. nih.gov For example, TNF-α and IL-6 are known to be major contributors to the pathogenesis of such conditions. nih.gov The ability of these derivatives to reduce the levels of multiple pro-inflammatory cytokines underscores their potential as broad-acting anti-inflammatory agents.

| Cytokine | Function in Inflammation | Effect of this compound Derivatives |

|---|---|---|

| IL-1β | Induces fever, activates lymphocytes, and promotes the production of other inflammatory mediators. nih.govyoutube.com | Inhibited production. nih.gov |

| TNF-α | A central regulator of inflammation, induces fever, apoptosis, and the production of other cytokines. youtube.commdpi.com | Suppressed production. nih.gov |

| IL-6 | Stimulates the production of acute phase proteins and is involved in the differentiation of B cells. nih.govyoutube.com | Suppressed production. nih.gov |

| IL-8 | A potent chemoattractant for neutrophils and other immune cells. nih.govyoutube.com | Suppressed production. |

Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. nih.gov This pathway plays a significant role in regulating the production of pro-inflammatory cytokines and other mediators.

Research has indicated that derivatives of this compound can modulate the p38 MAPK pathway by inhibiting the activity of the p38α (also known as SAPKα) enzyme. The p38 MAPK pathway is activated by various inflammatory stimuli and stress signals.

The modulation of the p38 MAPK pathway has significant implications for cellular processes such as apoptosis (programmed cell death), fibrosis (the formation of excess fibrous connective tissue), and cellular hypertrophy (the enlargement of cells). nih.govnih.gov Dysregulation of the p38 MAPK pathway is associated with the pathogenesis of various diseases. By inhibiting this pathway, these compounds may help to mitigate these pathological processes.

Application in Inflammatory and Autoimmune Diseases (e.g., Rheumatoid Arthritis, Psoriasis, Crohn's Disease, Multiple Sclerosis, Systemic Lupus Erythematosus)

The multifaceted anti-inflammatory and immunomodulatory properties of this compound derivatives make them promising candidates for the treatment of a variety of inflammatory and autoimmune diseases.

Anticancer Potential

Derivatives of this compound have demonstrated notable potential as anticancer agents through various mechanisms of action. These compounds have been investigated for their ability to inhibit cancer cell growth, target specific cellular receptors involved in tumor progression, and modulate the immune system to enhance anti-tumor responses. Their relevance has been explored in both solid tumors and hematological malignancies, indicating a broad spectrum of potential therapeutic applications.

Inhibition of Cell Proliferation (e.g., Multiple Myeloma Cells via IL-6 and VEGF Modulation)

Research has highlighted the role of certain signaling molecules in promoting the proliferation and survival of cancer cells. In the context of multiple myeloma, a type of hematological malignancy, the cytokines Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) are known to be key players in the tumor microenvironment, contributing to myeloma cell growth and angiogenesis. nih.gov

Studies have shown that certain selective cytokine inhibitory drugs can effectively suppress the production of both IL-6 and VEGF. nih.gov For instance, in co-cultures of myeloma cells and endothelial cells, which mimic the bone marrow microenvironment, the production of IL-6 and VEGF is significantly increased. nih.gov Treatment with specific inhibitors has been found to markedly reduce the levels of these cytokines. nih.gov This inhibition of IL-6 and VEGF is coupled with the induction of apoptosis in myeloma cells. nih.gov It has been observed that the protective effect of the co-culture environment on myeloma cells, which shields them from drug-induced apoptosis, is at least partially mediated by IL-6. nih.gov

Furthermore, the protein visfatin has been identified as a factor that promotes the proliferation of multiple myeloma cells and inhibits their apoptosis by inducing the production of IL-6 through the NF-κB signaling pathway. nih.govresearchgate.net This suggests that targeting the visfatin/IL-6 axis could be a viable therapeutic strategy. The levels of visfatin have been found to be elevated in the bone marrow of multiple myeloma patients. nih.govresearchgate.net

The table below summarizes the effects of targeting IL-6 and VEGF on multiple myeloma cells.

| Target | Effect on Multiple Myeloma Cells | Mechanism |

| IL-6 | Inhibition of proliferation, Induction of apoptosis | Abrogation of pro-survival signals nih.gov |

| VEGF | Inhibition of proliferation, Inhibition of angiogenesis | Disruption of tumor microenvironment support nih.gov |

Targeting Specific Receptors (e.g., CD122, TGF-beta Receptor Type-1)

Targeting specific cell surface receptors is another promising avenue for cancer therapy. Two such receptors, CD122 (the interleukin-2 (B1167480) receptor beta subunit) and Transforming Growth Factor-beta (TGF-β) Receptor Type-1, have been implicated in tumor immunity and progression.

CD122: CD122 is a component of the IL-2 receptor and is expressed on various immune cells, including a subset of CD8+ T cells with suppressive functions (CD8+CD122+ T cells). nih.gov Targeting CD122 with monoclonal antibodies has been shown to suppress tumor growth and improve survival in preclinical models. nih.gov This therapeutic effect is associated with an increase in the functionality and cytolytic activity of tumor-infiltrating CD8+ T cells. nih.gov Furthermore, targeting CD122 can synergize with other immunotherapies, such as cancer vaccines and anti-GITR antibodies, to enhance anti-tumor immune responses. nih.gov IL-2 receptor beta-selective IL-2 complexes have also been developed to preferentially stimulate effector T cells, leading to reduced immunosuppression within the tumor microenvironment and sensitization of tumors to other treatments like PD-L1 blockade. nih.gov

TGF-beta Receptor Type-1: The TGF-β signaling pathway is a critical regulator of the tumor microenvironment, often promoting immune suppression. nih.gov TGF-β exerts its effects by binding to a complex of type I and type II receptors on the cell surface. nih.govabbiotec.com The type I receptor, TGF-β Receptor Type-1 (TGFβRI), plays a crucial role in initiating the downstream signaling cascade. nih.govabbiotec.com Inhibiting the TGF-β pathway, for instance by targeting TGFβRI, can enhance the effectiveness of immunotherapies like checkpoint blockade. nih.gov Bifunctional antibodies that simultaneously target both PD-1 and TGF-β signaling have demonstrated anti-tumor activity, particularly when combined with radiotherapy. nih.gov This dual-targeting approach can optimize the tumor microenvironment by inhibiting extracellular matrix formation and angiogenesis. nih.gov

The following table outlines the impact of targeting these specific receptors in the context of cancer.

| Receptor Target | Therapeutic Approach | Effect on Anti-Tumor Response |

| CD122 | Monoclonal Antibodies, IL-2 Complexes | Enhanced effector T cell function, Reduced immunosuppression nih.govnih.gov |

| TGF-beta Receptor Type-1 | Small Molecule Inhibitors, Bifunctional Antibodies | Overcoming immune suppression, Synergy with other therapies nih.govnih.gov |

Immunologic Effects on Tumor-Infiltrating Lymphocytes (TILs)

Tumor-infiltrating lymphocytes (TILs) are a key component of the adaptive immune response against cancer. nih.gov The presence and activity of TILs within the tumor microenvironment are often associated with better patient outcomes. nih.govnih.gov However, the tumor can create an immunosuppressive environment that hinders the function of these immune cells. nih.gov

Targeting pathways that regulate TIL function is a central goal of immunotherapy. As mentioned previously, targeting CD122 can enhance the activity of intratumoral CD8+ T cells, which are a major component of the TIL population. nih.gov Similarly, blocking the immunosuppressive effects of TGF-β can create a more favorable environment for TILs to exert their anti-tumor functions. nih.gov The combination of therapies that modulate TIL activity with other treatments, such as radiotherapy or checkpoint inhibitors, holds significant promise for improving cancer treatment. nih.gov

Relevance in Solid Tumors and Hematopoietic Malignancies

The anticancer potential of compounds targeting the pathways discussed is not limited to a single type of cancer.

Solid Tumors: In solid tumors, such as melanoma and certain colorectal cancers, targeting CD122 has shown promise in preclinical studies. nih.gov Therapies aimed at the IL-2 pathway are being investigated in patients with locally advanced or metastatic solid tumors. researchgate.net Furthermore, the combination of checkpoint inhibitors with other targeted agents is being explored in a wide range of advanced solid tumors. nih.gov The role of TILs has been extensively studied in solid tumors like melanoma, cervical cancer, and breast cancer, with TIL therapy showing favorable outcomes in some patients. nih.govnih.gov

Hematopoietic Malignancies: In hematopoietic malignancies like multiple myeloma, the modulation of the tumor microenvironment through the inhibition of cytokines like IL-6 and VEGF is a key therapeutic strategy. nih.govwaldenstroms.com The expansion and therapeutic use of TILs derived from the blood and bone marrow of patients with hematological malignancies, including lymphomas and leukemias, is an area of active research. google.com

Antimicrobial Properties

Antibacterial Activity

Isothiazolone (B3347624) analogues, a class of compounds related to this compound, have demonstrated significant antibacterial activity. nih.gov These compounds have shown a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.gov Of particular note is their effectiveness against antibiotic-resistant strains, such as carbapenem-resistant Enterobacteriaceae (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Structure-activity relationship studies have been conducted to optimize the antibacterial potency of isothiazol-3(2H)-one analogues. nih.gov These studies have identified specific substitutions on the isothiazolone core that enhance its bactericidal effect. For example, a 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution has been shown to have very high activity against E. coli strains, including those carrying the NDM-1 resistance gene. nih.gov In vivo studies have confirmed the efficacy of these compounds in animal models of infection. nih.gov

Other related heterocyclic compounds, such as thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, have also been synthesized and evaluated for their antibacterial properties. nih.gov Some of these compounds have shown activity comparable or superior to established antibiotics like oxacillin (B1211168) and cefuroxime (B34974) against certain bacterial strains. nih.gov Similarly, novel naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have exhibited antimicrobial activity against Staphylococcus strains, with one of their mechanisms of action being the inhibition of DNA gyrase. mdpi.com Oxazolidinones represent another class of synthetic antibiotics active against a range of Gram-positive bacteria. researchgate.net

The table below provides a summary of the antibacterial activity of related compounds.

| Compound Class | Target Organisms | Key Findings |

| Isothiazol-3(2H)-one analogues | Gram-positive and Gram-negative bacteria, including CRE and MRSA | Potent bactericidal activity, effective against resistant strains nih.gov |

| Thiazolidine-2,4-dione hybrids | Gram-positive bacteria | Activity comparable to or exceeding some standard antibiotics nih.gov |

| Naphtho[2,3-d]thiazole-4,9-diones | Staphylococcus species (including MRSA) | Inhibition of DNA gyrase mdpi.com |

| Oxazolidinones | Gram-positive bacteria | Inhibition of protein synthesis researchgate.net |

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the specific pharmacological and biological activities of this compound derivatives according to the requested outline.

Extensive searches for the antifungal, antiviral (including HIV-1 replication), cysteine protease inhibition, and potential therapeutic applications in neurodegenerative diseases, cardiovascular diseases, and pain-related disorders for derivatives of this compound did not yield specific research findings.

The scientific literature does contain information on related but structurally distinct compounds, such as thiazolidinones, thiazolidine-2,4-diones, and various benzothiazole (B30560) or benzothiadiazine derivatives. These related compounds have shown a range of biological activities. For instance, various thiazolidine (B150603) derivatives have been investigated for antifungal nih.govnih.govmdpi.com, anti-inflammatory nih.gov, and potential neuroprotective effects nih.gov. Similarly, different isothiazolidine (B1259544) and benzothiadiazine dioxide derivatives have been explored for their roles as enzyme inhibitors and their cardiovascular effects nih.govnih.govnih.govnih.govmdpi.com.

However, directly extrapolating these findings to this compound derivatives would be scientifically inaccurate. The precise biological and pharmacological profile is highly dependent on the specific chemical structure of the molecule.

Therefore, the following sections of the requested article cannot be populated with accurate and specific information at this time:

Preclinical and Clinical Evaluation

Further research specifically focused on this compound and its derivatives is required to elucidate their potential pharmacological and biological activities. At present, there is no preclinical or clinical evaluation data available in the public domain for this specific class of compounds.

In Vitro and In Vivo Pharmacological Characterization

There is no available information in the public domain detailing the in vitro and in vivo pharmacological characterization of this compound or its derivatives.

Assessment of Safety and Efficacy in Animal Models

No published studies were found that assess the safety and efficacy of this compound in any animal models.

Progress in Clinical Trials

There is no indication from publicly available records that this compound or its derivatives have entered any phase of clinical trials.

Advanced Applications and Future Research Directions

Development as Small Molecular Probes for Chemical Biology

The development of small molecular probes is crucial for understanding complex biological processes. Isothiazolidine (B1259544) 1,1-dioxide derivatives are emerging as valuable scaffolds for creating diverse chemical libraries for high-throughput screening (HTS) to identify new pharmaceutical leads and molecular probes. nih.gov

Researchers have successfully synthesized libraries of triazole-containing isothiazolidine 1,1-dioxides using efficient one-pot, multi-component reactions. nih.gov A key strategy involves the creation of a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold, which can be rapidly diversified. For instance, a 180-member library was generated through a click/aza-Michael reaction protocol, and a 41-member library was created using a click/esterification protocol with a polymer-bound coupling reagent. nih.gov These libraries, containing novel β-amino sultam motifs, have been submitted for biological evaluation, showcasing the potential of the isothiazolidine 1,1-dioxide core in discovering new biologically active molecules. nih.gov

Table 1: Synthesis of Isothiazolidine 1,1-dioxide Libraries for HTS

| Library Type | Synthetic Protocol | Number of Compounds | Key Features |

| Triazole-containing isothiazolidine 1,1-dioxides | One-pot click/aza-Michael | 180 | Rapid diversification of a core scaffold. |

| Triazole-containing isothiazolidine 1,1-dioxides | One-pot click/OACC esterification | 41 | Use of a soluble oligomeric coupling reagent. |

Exploration in Agricultural Chemical Applications (e.g., Fungicides, Pesticides)

The isothiazole (B42339) ring system is a known pharmacophore in agricultural chemicals. Derivatives of isothiazole have demonstrated significant fungicidal and bactericidal activities, making them valuable for crop protection. nih.gov

Isothiazole derivatives have been patented for their use as agricultural and horticultural fungicides. nih.gov These compounds show a broad spectrum of activity against various plant pathogens. For industrial applications, they are used as preservatives and anti-molding agents for materials like wood, plastics, and leather. nih.gov

Recent research has also focused on synthesizing isothiazole-based N-acyl-N-arylalaninates as potential fungicides. pharmascholars.com Some of these novel compounds have exhibited moderate antifungal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum in vitro. pharmascholars.com Notably, one derivative showed 92% efficacy against Alternaria brassicicola in in-vivo tests, suggesting its potential as a lead compound for developing new fungicides. pharmascholars.com This highlights the ongoing exploration of isothiazole derivatives in the search for more effective agricultural products.

Role in Material Science for Novel Polymer and Additive Development

While specific research on 2-Ethylisothiazolidine 1,1-dioxide in polymer and additive development is limited, the broader class of isothiazolinones has found applications in material science, primarily as biocides and preservatives in various formulations. Their ability to prevent microbial growth is crucial for the longevity and integrity of many materials.

The thiazolidinone ring system, a related heterocyclic structure, has been noted for its utility in preventing the corrosion of mild steel in acidic solutions, indicating potential applications in material protection. nih.gov The development of novel synthetic routes to isothiazolidine derivatives could open up new avenues for their incorporation into polymers or as additives to enhance material properties, such as antimicrobial resistance or thermal stability. The reactivity of the sultam ring in isothiazolidine 1,1-dioxides could potentially be exploited for polymerization reactions or for grafting onto other polymer backbones to create functional materials.

Chemoinformatics and High-Throughput Screening for New Analogues

The combination of chemoinformatics and high-throughput screening (HTS) is a powerful strategy for the discovery of new bioactive compounds. The synthesis of large and diverse libraries of isothiazolidine 1,1-dioxide analogues is a key enabler of this approach. nih.gov

One-pot, multi-component synthesis protocols have been developed to rapidly generate extensive libraries of triazole-containing isothiazolidine 1,1-dioxides for HTS collections. nih.gov These methods allow for the efficient creation of hundreds of distinct compounds from a common core structure. nih.gov

Computational HTS, also known as virtual screening, is another critical tool. This approach uses computer models to predict the binding of small molecules to a biological target. For instance, diversity-based high-throughput virtual screening (D-HTVS) has been used to screen large chemical libraries against therapeutic targets like EGFR and HER2 kinases. nih.gov This methodology could be applied to screen virtual libraries of this compound analogues against a wide range of biological targets to identify promising candidates for further experimental validation.

Integration with Combination Therapies

The development of drug resistance and the complexity of many diseases often necessitate the use of combination therapies. Isothiazolidine 1,1-dioxide derivatives are being explored for their potential in such therapeutic strategies.

One approach involves designing single molecules that can inhibit multiple targets. For example, benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), two key enzymes in the inflammatory pathway. nih.govnih.gov A specific γ-sultam derivative, S-2474, which is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-LO, has been investigated as an antiarthritic drug candidate. nih.gov

Another strategy is the combination of an isothiazolidine 1,1-dioxide-containing molecule with other therapeutic agents. A patent has been filed for rapamycin (B549165) derivatives containing an isothiazolidine 1,1-dioxide moiety, suggesting a potential combination of the immunosuppressive and anticancer properties of rapamycin with the unique characteristics of the sultam ring. google.com Furthermore, the concept of combining different treatment modalities, such as chemo-photothermal therapy, has shown promise in eliciting potent anti-tumor immunity, opening up possibilities for integrating novel isothiazolidine 1,1-dioxide-based drugs into such advanced therapeutic regimens. nih.gov

Green Chemistry Approaches in Synthesis of Isothiazolidine 1,1-dioxide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. The synthesis of thiazolidine (B150603) and thiazolidinone derivatives, which are structurally related to isothiazolidine 1,1-dioxides, has benefited from these approaches.

Several green synthetic methods have been reported, including:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and fewer by-products. nih.govumsida.ac.id

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. nih.gov

Use of eco-friendly and reusable catalysts: Catalysts like reduced graphene oxide (rGO) have been used for the synthesis of spiro-thiazolidinethione derivatives under mild conditions. nih.gov

One-pot, multi-component reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and saving time and resources. nih.gov

These green chemistry principles can be adapted and applied to the synthesis of this compound and its derivatives, making their production more sustainable and cost-effective.

Computational Drug Discovery and Rational Design of Next-Generation Analogues

Computational drug discovery and rational design are powerful tools for optimizing lead compounds and developing next-generation analogues with improved efficacy and safety profiles. These methods can be applied to the this compound scaffold to guide the synthesis of new and more potent derivatives.

Structure-activity relationship (SAR) studies, aided by molecular modeling, can elucidate the key structural features required for biological activity. For example, in the development of benzo[d]isothiazole 1,1-dioxide derivatives as dual enzyme inhibitors, computational docking studies can be used to predict how different analogues bind to the active sites of their target enzymes. nih.gov

High-throughput virtual screening, as mentioned earlier, can be employed to explore vast chemical spaces of virtual isothiazolidine 1,1-dioxide analogues. nih.gov By combining these computational predictions with synthetic chemistry and biological testing, researchers can accelerate the discovery and development of novel drug candidates based on the this compound core structure.

Conclusion

Summary of Key Research Findings

Research has primarily concentrated on the synthesis and diversification of the isothiazolidine (B1259544) 1,1-dioxide scaffold. A key achievement is the development of efficient, one-pot, multi-component protocols to generate large libraries of related compounds. nih.gov For instance, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold has been successfully used to create a 180-member library of triazole-containing isothiazolidine 1,1-dioxides through a click/aza-Michael protocol. nih.gov This demonstrates the scaffold's suitability for high-throughput screening and the discovery of new molecular probes.

Another significant area of research has been the synthesis of specific, functionally rich derivatives. Scientists have developed cost-effective methods for producing alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are designed as sulfonamide-based bioisosteres of pyroglutamic acid, a known pharmacological template. researchgate.net This highlights the role of the isothiazolidine 1,1-dioxide core in creating novel analogues of biologically active molecules. Furthermore, the isothiazolidine 1,1-dioxide moiety has been incorporated into complex natural products, such as in derivatives of rapamycin (B549165), indicating its utility as a building block for modifying existing pharmaceuticals. google.com

Unaddressed Challenges and Limitations in Current Research

Despite synthetic advancements, several challenges persist. The synthesis of certain derivatives can be problematic; for example, attempts to create some alkyl isothiazolidine-1,1-dioxide 3-carboxylates have proven unsuccessful, likely due to spatial hindrance during the intramolecular carbo-Michael reaction step. researchgate.net This suggests that the scope of some current synthetic methods is limited by steric factors.

Outlook for Future Research Trajectories and Translational Potential